3-Hydroxy-4-nitrobenzaldehyde
Overview
Description
3-Hydroxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO4. It is characterized by the presence of both hydroxy and nitro functional groups attached to a benzaldehyde core. This compound is a yellow crystalline solid and is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds .
Mechanism of Action
Target of Action
3-Hydroxy-4-nitrobenzaldehyde is primarily used as a component in the study of an enantioselective thioester aldol reaction . The primary target of this compound is the aldol reaction , a powerful tool for the formation of carbon-carbon bonds in organic synthesis .
Mode of Action
The compound interacts with its targets through a reaction catalyzed by copper (II) triflate in the presence of a chiral bisoxazoline ligand . This reaction leads to the formation of a new carbon-carbon bond, which is a crucial step in many organic synthesis processes .
Biochemical Pathways
It’s known that the compound plays a significant role in theenantioselective thioester aldol reaction . This reaction is a key step in many biochemical pathways, particularly those involved in the synthesis of complex organic molecules .
Result of Action
The primary result of the action of this compound is the facilitation of the enantioselective thioester aldol reaction . This reaction is crucial for the formation of carbon-carbon bonds, which are key to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound, like many other organic compounds, can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds or catalysts. For instance, the compound’s role in the aldol reaction is enhanced by the presence of copper (II) triflate and a chiral bisoxazoline ligand .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-4-nitrobenzaldehyde plays a significant role in biochemical reactions. It is the aldehyde component in a study of an enantioselective thioester aldol reaction . This reaction has been catalyzed by copper (II) triflate in the presence of a chiral bisoxazoline ligand
Molecular Mechanism
The molecular mechanism of this compound involves its role as an aldehyde component in enantioselective thioester aldol reactions . It is known to interact with copper (II) triflate in the presence of a chiral bisoxazoline ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-nitrobenzaldehyde typically involves the nitration of 3-hydroxybenzaldehyde. One common method uses dimethyl sulfoxide as a solvent, which is a polar solvent compatible with both 3-hydroxybenzaldehyde and the nitrating agent . The reaction conditions often include maintaining a specific temperature and using a nitrating mixture to achieve the desired conversion rate and selectivity.
Industrial Production Methods: In industrial settings, the preparation of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. The nitration process is carefully controlled to ensure high selectivity and conversion rates, often ranging from 36.4% to 97.3% .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 3-hydroxy-4-aminobenzaldehyde.
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: 3-Hydroxy-4-nitrobenzoic acid.
Reduction: 3-Hydroxy-4-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-4-nitrobenzaldehyde has several applications in scientific research:
Medicine: It serves as an intermediate in the synthesis of potential antimalarial and antifilarial compounds.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
4-Hydroxy-3-nitrobenzaldehyde: Similar structure but with different positions of functional groups.
2-Hydroxy-5-nitrobenzaldehyde: Another isomer with hydroxy and nitro groups in different positions.
5-Hydroxy-2-nitrobenzaldehyde: Similar functional groups but different structural arrangement.
Uniqueness: 3-Hydroxy-4-nitrobenzaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
3-hydroxy-4-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBBVPIQUDFRQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220669 | |
Record name | 3-Hydroxy-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704-13-2 | |
Record name | 3-Hydroxy-4-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=704-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-nitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-4-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Hydroxy-4-nitrobenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9F5X52U7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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